REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[NH:8][C:7]=12.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH2:11][OH:12])[NH:8][C:7]=12 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)C(=O)OCC
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched
|
Type
|
ADDITION
|
Details
|
by adding water (100 μL), 15% aqueous sodium hydroxide (100 μL), and water (250 μL) successively
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
washing well with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Type
|
CUSTOM
|
Details
|
provided 184 mg of crude yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (silica gel, 60:40 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=CC=C2C1NC(=C2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.86 mmol | |
AMOUNT: MASS | 157 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |